REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])/[C:2](=[CH:4]\[C:5]([OH:7])=[O:6])/[CH3:3].[C:10]([OH:18])(=[O:17])[C:11]([CH2:13][C:14]([OH:16])=[O:15])=[CH2:12]>>[C:5]([OH:7])(=[O:6])[CH2:4][C:2]([C:1]([OH:9])=[O:8])([OH:15])[CH3:3].[C:10]([OH:18])(=[O:17])/[C:11](=[CH:13]/[C:14]([OH:16])=[O:15])/[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C(\C)=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a first temperature of about 140° C. to 200° C., which
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)(O)C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C(\C)=C\C(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])/[C:2](=[CH:4]\[C:5]([OH:7])=[O:6])/[CH3:3].[C:10]([OH:18])(=[O:17])[C:11]([CH2:13][C:14]([OH:16])=[O:15])=[CH2:12]>>[C:5]([OH:7])(=[O:6])[CH2:4][C:2]([C:1]([OH:9])=[O:8])([OH:15])[CH3:3].[C:10]([OH:18])(=[O:17])/[C:11](=[CH:13]/[C:14]([OH:16])=[O:15])/[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C(\C)=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a first temperature of about 140° C. to 200° C., which
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)(O)C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C(\C)=C\C(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])/[C:2](=[CH:4]\[C:5]([OH:7])=[O:6])/[CH3:3].[C:10]([OH:18])(=[O:17])[C:11]([CH2:13][C:14]([OH:16])=[O:15])=[CH2:12]>>[C:5]([OH:7])(=[O:6])[CH2:4][C:2]([C:1]([OH:9])=[O:8])([OH:15])[CH3:3].[C:10]([OH:18])(=[O:17])/[C:11](=[CH:13]/[C:14]([OH:16])=[O:15])/[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C(\C)=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a first temperature of about 140° C. to 200° C., which
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)(O)C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C(\C)=C\C(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])/[C:2](=[CH:4]\[C:5]([OH:7])=[O:6])/[CH3:3].[C:10]([OH:18])(=[O:17])[C:11]([CH2:13][C:14]([OH:16])=[O:15])=[CH2:12]>>[C:5]([OH:7])(=[O:6])[CH2:4][C:2]([C:1]([OH:9])=[O:8])([OH:15])[CH3:3].[C:10]([OH:18])(=[O:17])/[C:11](=[CH:13]/[C:14]([OH:16])=[O:15])/[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C(\C)=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a first temperature of about 140° C. to 200° C., which
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)(O)C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C(\C)=C\C(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |